![molecular formula C10H18ClNO4 B2520400 Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride CAS No. 2375248-07-8](/img/structure/B2520400.png)
Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride" is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered ring containing one nitrogen atom. Pyrrolidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine leads to the formation of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, which can undergo further transformations to yield different pyrrolidine structures . Similarly, the reaction of methyl 3,4,6-trioxoalkanoates with arylamines and aromatic aldehydes or arylidenearylamines results in the formation of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates . These methods demonstrate the versatility of pyrrolidine synthesis, allowing for a wide range of substitutions and modifications.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, mass spectrometry, and X-ray diffraction are commonly used to elucidate the structure of synthesized compounds . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, N-substituted 4-methyl-2-pyrrolidinones with chlorine atoms on specific carbons can react with alkaline methoxide to yield 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones . This type of reaction showcases the reactivity of pyrrolidine rings and the potential for introducing methoxy groups into the structure, which can significantly alter the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The presence of functional groups like esters, ketones, and amides can also impact the compound's stability and its interaction with biological targets. The overall yield of the synthesis process and the purity of the final product are important factors in determining the compound's suitability for further applications .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Methodologies
- Research has been conducted on the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, demonstrating methodologies that could potentially be adapted for synthesizing related compounds. This includes strategies employing SNAr and palladium-catalyzed reactions for functionalizing heterocycles, which may offer insights into the synthesis of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride (Morgentin et al., 2009).
Antimicrobial Applications
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for in vitro antimicrobial activities. These studies provide a framework for the development of new antimicrobial agents using structurally similar compounds (Hublikar et al., 2019).
Pharmaceutical Research
- Compounds with similar structural motifs have been studied for their potential as pharmaceutical agents, including as ligands for receptors or as intermediates in the synthesis of more complex molecules with biological activity. This includes research into pyrrolidinyl acetate derivatives for the development of radioligands and potential treatments for cognitive disorders (Matarrese et al., 2000).
Agrochemical and Medicinal Chemistry
- The synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones represents another application area, showcasing the use of these compounds in the preparation of agrochemicals or medicinal compounds. Such methodologies could be applicable to the synthesis and functionalization of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride (Ghelfi et al., 2003).
Eigenschaften
IUPAC Name |
methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-14-9(12)3-7-5-11-6-8(7)4-10(13)15-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAOEDZKFQMMM-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC1CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CNC[C@H]1CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

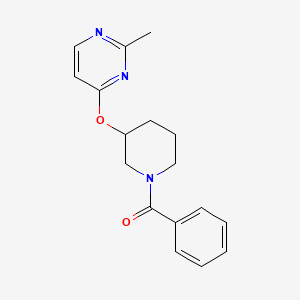
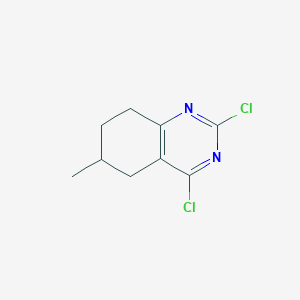
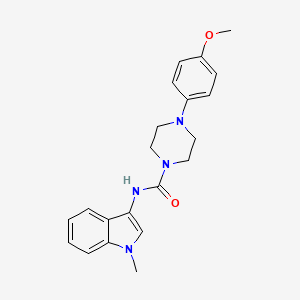
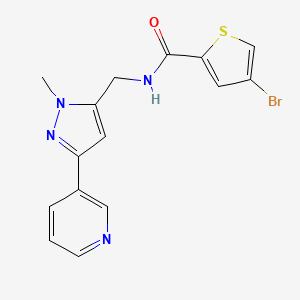
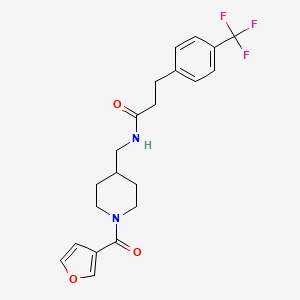
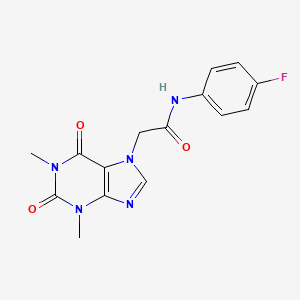
![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
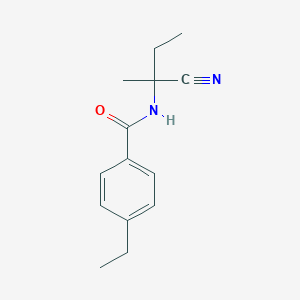

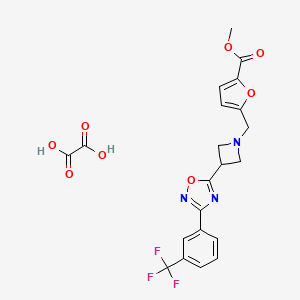
![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)
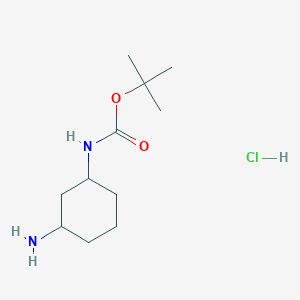
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)